Potassium (5-chloropyridin-3-yl)trifluoroborate
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Overview
Description
Potassium (5-chloropyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (5-chloropyridin-3-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyridine-3-boronic acid with potassium bifluoride (KHF2). The reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium (5-chloropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (5-chloropyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (5-chloropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling mechanism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium (5-chloropyridin-3-yl)trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5H3BClF3KN |
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Molecular Weight |
219.44 g/mol |
IUPAC Name |
potassium;(5-chloropyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 |
InChI Key |
YQXVLLGLDYUCFI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CN=C1)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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